molecular formula C18H12BrN5O B2994833 3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891114-79-7

3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Cat. No.: B2994833
CAS No.: 891114-79-7
M. Wt: 394.232
InChI Key: GEZKXTJIEWQEIE-UHFFFAOYSA-N
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Description

3-Bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a complex organic compound characterized by its bromine atom and triazolo[4,3-b]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors. Subsequent bromination and amide formation steps are then employed to introduce the bromine atom and the benzamide group, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Various nucleophilic substitution products.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions.

Medicine: The compound has shown potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

Industry: It is utilized in the manufacturing of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine core is known to bind to certain enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 3-Chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

  • 3-Iodo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

  • 3-Fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Uniqueness: 3-Bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide stands out due to its bromine atom, which imparts unique chemical properties and reactivity compared to its chloro, iodo, and fluoro analogs. This bromine atom can enhance the compound's biological activity and stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN5O/c19-14-5-1-4-13(9-14)18(25)21-15-6-2-3-12(10-15)16-7-8-17-22-20-11-24(17)23-16/h1-11H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZKXTJIEWQEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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